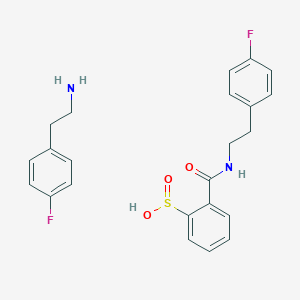
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate, also known as FPEB, is a chemical compound that has gained popularity in scientific research due to its potential as a radioligand for imaging studies.
Mecanismo De Acción
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate binds to the allosteric site of mGluR5, which modulates the activity of this receptor. The binding of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate to mGluR5 leads to an increase in the activity of this receptor, which can have various effects on the brain, including the regulation of neurotransmitter release and synaptic plasticity.
Efectos Bioquímicos Y Fisiológicos
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has been shown to have various biochemical and physiological effects on the brain. Studies have shown that Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate can modulate the activity of mGluR5, which can affect neurotransmitter release and synaptic plasticity. Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate as a radioligand is its high affinity and selectivity for mGluR5. This allows for accurate imaging of this receptor in the brain. However, the synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate is a complex process that requires expertise in organic chemistry, which can limit its accessibility to researchers.
Direcciones Futuras
For Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate research include the development of more efficient synthesis methods and the exploration of its potential as a therapeutic agent for neurological disorders.
Métodos De Síntesis
The synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate involves a multi-step process that starts with the reaction between 4-fluoroacetophenone and ethylamine to form 1-(4-fluorophenyl)ethanamine. This intermediate is then reacted with phosgene and benzene-1,4-diamine to produce the final product, Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate. The synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has been used as a radioligand for imaging studies of the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This receptor has been implicated in various neurological disorders, including addiction, anxiety, and depression. Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has also been used to study the role of mGluR5 in the development of autism spectrum disorders.
Propiedades
Número CAS |
171359-19-6 |
|---|---|
Nombre del producto |
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate |
Fórmula molecular |
C23H24F2N2O3S |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)ethanamine;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinic acid |
InChI |
InChI=1S/C15H14FNO3S.C8H10FN/c16-12-7-5-11(6-8-12)9-10-17-15(18)13-3-1-2-4-14(13)21(19)20;9-8-3-1-7(2-4-8)5-6-10/h1-8H,9-10H2,(H,17,18)(H,19,20);1-4H,5-6,10H2 |
Clave InChI |
VBMGEZXBAVLPHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)S(=O)O.C1=CC(=CC=C1CCN)F |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)S(=O)O.C1=CC(=CC=C1CCN)F |
Otros números CAS |
171359-19-6 |
Sinónimos |
2-(4-fluorophenyl)ethanamine, 2-[2-(4-fluorophenyl)ethylcarbamoyl]benz enesulfinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)

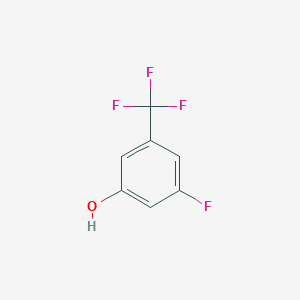

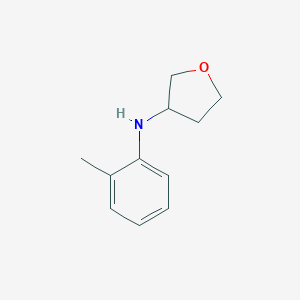
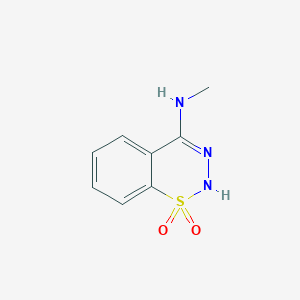
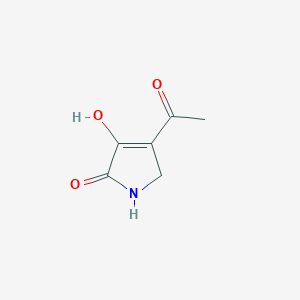
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)


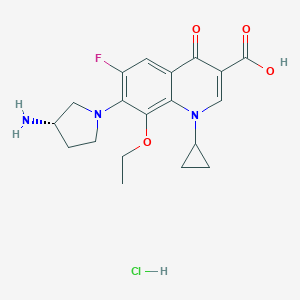
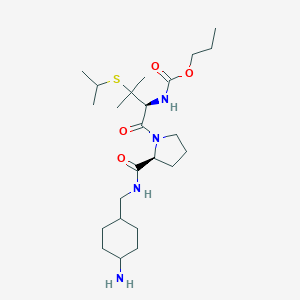
![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)